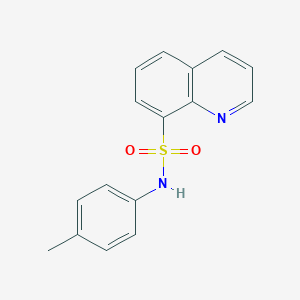
N-(4-Methylphenyl)-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylphenyl)-8-quinolinesulfonamide, commonly known as 4-Methylphenyl Quinoline Sulfonamide (4-MPQS), is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound is synthesized through a specific method and is widely used in scientific research for its unique mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用机制
The mechanism of action of N-(4-Methylphenyl)-8-quinolinesulfonamide is not fully understood, but it is believed to involve the interaction of the compound with specific proteins or enzymes. The compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to interact with metal ions, leading to changes in fluorescence and other properties of the compound.
生化和生理效应
The biochemical and physiological effects of N-(4-Methylphenyl)-8-quinolinesulfonamide are diverse and depend on the specific application. Inhibition of carbonic anhydrase can lead to changes in pH regulation in the body, which can have downstream effects on various physiological processes. The interaction of N-(4-Methylphenyl)-8-quinolinesulfonamide with metal ions can lead to changes in fluorescence and other properties of the compound, which can be used for detection and imaging purposes.
实验室实验的优点和局限性
The advantages of using N-(4-Methylphenyl)-8-quinolinesulfonamide in lab experiments include its unique mechanism of action, diverse applications, and ease of synthesis. However, there are also limitations to its use, including potential toxicity and the need for specific conditions for synthesis and purification.
未来方向
There are many potential future directions for research on N-(4-Methylphenyl)-8-quinolinesulfonamide. One area of interest is the development of new applications for the compound, such as in the detection of other metal ions or in the inhibition of other enzymes. Another area of interest is the investigation of the potential toxicity of the compound and the development of safer alternatives. Finally, there is potential for the development of new synthesis methods or purification techniques to increase the yield and purity of the compound.
Conclusion:
In conclusion, N-(4-Methylphenyl)-8-quinolinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-Methylphenyl)-8-quinolinesulfonamide have been discussed in this paper. With further research, N-(4-Methylphenyl)-8-quinolinesulfonamide has the potential to be used in a variety of applications and to contribute to our understanding of various physiological processes.
合成方法
The synthesis of N-(4-Methylphenyl)-8-quinolinesulfonamide involves the reaction of 4-methyl aniline with 8-hydroxyquinoline-5-sulfonic acid under specific conditions. The reaction takes place in the presence of a catalyst and a solvent, resulting in the formation of N-(4-Methylphenyl)-8-quinolinesulfonamide. The purity of the compound can be increased through recrystallization and other purification techniques.
科学研究应用
N-(4-Methylphenyl)-8-quinolinesulfonamide has been widely used in scientific research for its diverse applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. It has also been used as a pH indicator and a chelating agent for metal ions. In addition, N-(4-Methylphenyl)-8-quinolinesulfonamide has been used as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.
属性
CAS 编号 |
98809-36-0 |
|---|---|
产品名称 |
N-(4-Methylphenyl)-8-quinolinesulfonamide |
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)18-21(19,20)15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3 |
InChI 键 |
XQABZLHXEGAOQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
其他 CAS 编号 |
98809-36-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
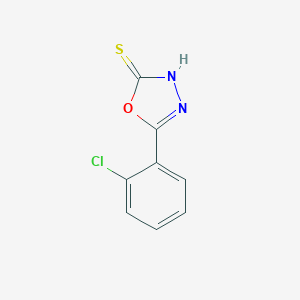
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)
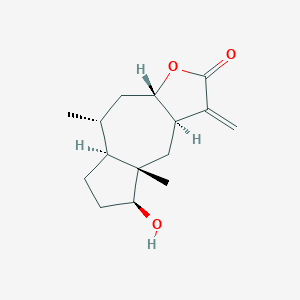
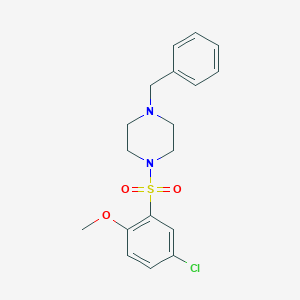
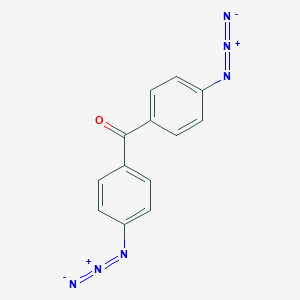
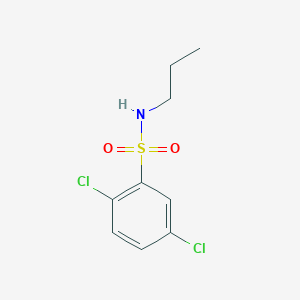
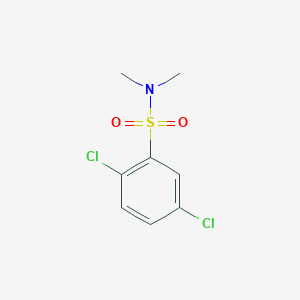
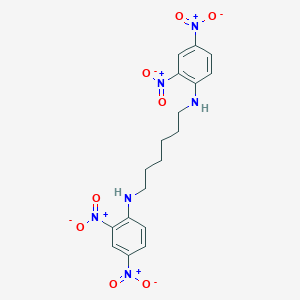
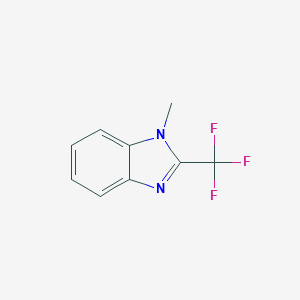
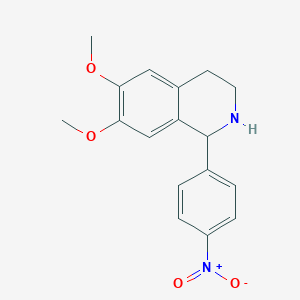
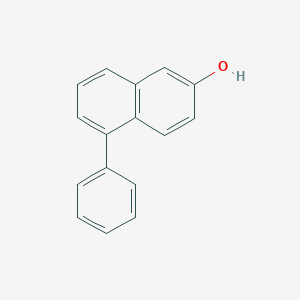
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)